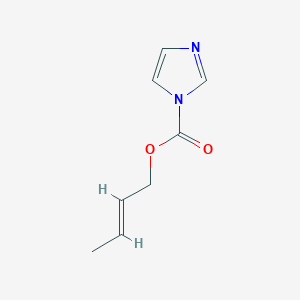
Ibuprofen-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen-13C,d3 is a labeled form of ibuprofen, where the carbon-13 isotope and deuterium (hydrogen-2) are incorporated into the ibuprofen molecule. This compound is primarily used in scientific research as a tracer for studying the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation, pain, and fever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ibuprofen molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired isotopes.
Incorporation of Isotopes: The carbon-13 isotope is introduced into the molecule through a chemical reaction that replaces a carbon atom with a carbon-13 atom. Similarly, deuterium is introduced by replacing hydrogen atoms with deuterium atoms.
Final Product Formation: The labeled precursor is then subjected to further chemical reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor molecules are synthesized with the desired isotopes.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and accuracy of the isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Ibuprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives of ibuprofen.
Aplicaciones Científicas De Investigación
Ibuprofen-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
Metabolic Pathways: Helps in identifying and quantifying metabolic pathways and intermediates.
Drug Development: Used in the development of new drugs by studying the interaction of ibuprofen with other compounds.
Biological Studies: Employed in biological studies to understand the effects of ibuprofen on various biological systems.
Industrial Applications: Used in the quality control and validation of ibuprofen production processes.
Mecanismo De Acción
Ibuprofen-13C,d3 exerts its effects through the same mechanism as ibuprofen. It inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: The non-labeled form of ibuprofen.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for pain relief and inflammation reduction.
Flurbiprofen: An NSAID used for treating arthritis and other inflammatory conditions.
Uniqueness of Ibuprofen-13C,d3
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Propiedades
Número CAS |
1261394-40-4 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl](313C)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3+1D3 |
Clave InChI |
HEFNNWSXXWATRW-LBDFIVMYSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)

